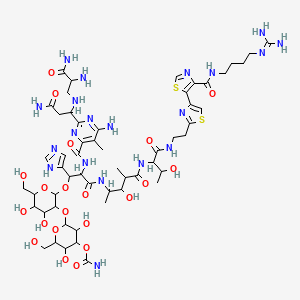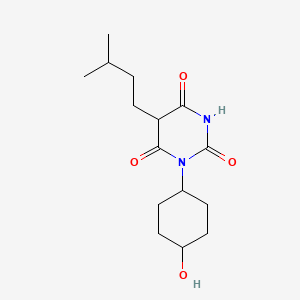
1-(4-Hydroxycyclohexyl)-5-isopentylbarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxycyclohexyl)-5-isopentylbarbituric acid is a synthetic compound belonging to the barbiturate class of drugs. Barbiturates are known for their sedative and hypnotic properties, and they have been widely used in medicine for anesthesia and treatment of various neurological disorders. This particular compound features a unique structure with a hydroxycyclohexyl group and an isopentyl side chain, which may contribute to its distinct pharmacological properties.
Preparation Methods
The synthesis of 1-(4-Hydroxycyclohexyl)-5-isopentylbarbituric acid involves several steps:
Starting Materials: The synthesis begins with cyclohexanone and isopentyl bromide.
Formation of 4-Hydroxycyclohexanone: Cyclohexanone undergoes hydroxylation to form 4-hydroxycyclohexanone.
Alkylation: The 4-hydroxycyclohexanone is then alkylated with isopentyl bromide under basic conditions to introduce the isopentyl group.
Barbituric Acid Formation: The alkylated product is then reacted with urea and malonic acid derivatives to form the barbituric acid core structure.
Final Product: The final step involves cyclization and purification to obtain this compound.
Industrial production methods typically involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-Hydroxycyclohexyl)-5-isopentylbarbituric acid undergoes various chemical reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The barbituric acid core can undergo hydrolysis under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis. Major products formed from these reactions include ketones, alcohols, and substituted derivatives.
Scientific Research Applications
1-(4-Hydroxycyclohexyl)-5-isopentylbarbituric acid has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of barbiturates and their derivatives.
Biology: The compound is used in research to understand the interaction of barbiturates with biological systems, particularly their binding to GABA receptors.
Medicine: It is investigated for its potential use as an anesthetic and in the treatment of neurological disorders.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxycyclohexyl)-5-isopentylbarbituric acid involves its interaction with the central nervous system. The compound binds to the GABA-A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, sedation and hypnosis. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability.
Comparison with Similar Compounds
1-(4-Hydroxycyclohexyl)-5-isopentylbarbituric acid can be compared with other barbiturates such as phenobarbital, pentobarbital, and secobarbital. While all these compounds share a common barbituric acid core, the presence of the hydroxycyclohexyl and isopentyl groups in this compound provides it with unique pharmacokinetic and pharmacodynamic properties. Similar compounds include:
Phenobarbital: Known for its long-acting sedative effects.
Pentobarbital: Used for its short-acting anesthetic properties.
Secobarbital: Known for its intermediate-acting sedative effects.
The uniqueness of this compound lies in its potential for specific receptor binding and its distinct metabolic profile, which may offer advantages in certain therapeutic applications.
Properties
CAS No. |
4400-66-2 |
|---|---|
Molecular Formula |
C15H24N2O4 |
Molecular Weight |
296.36 g/mol |
IUPAC Name |
1-(4-hydroxycyclohexyl)-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H24N2O4/c1-9(2)3-8-12-13(19)16-15(21)17(14(12)20)10-4-6-11(18)7-5-10/h9-12,18H,3-8H2,1-2H3,(H,16,19,21) |
InChI Key |
LXYKCFFPTGIOJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


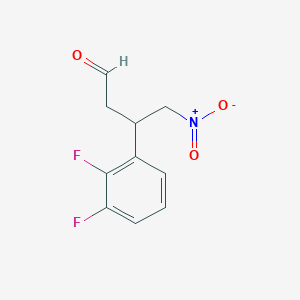
![4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol](/img/structure/B14166330.png)

![N,N-diethyl-N'-[4-(prop-2-en-1-yloxy)benzyl]ethane-1,2-diamine](/img/structure/B14166357.png)
![9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole](/img/structure/B14166358.png)
![2,1,3-Benzothiadiazole-1(3H)-propanol,3-(2-fluorophenyl)-a-[(methylamino)methyl]-,2,2-dioxide,(aS)-](/img/structure/B14166365.png)
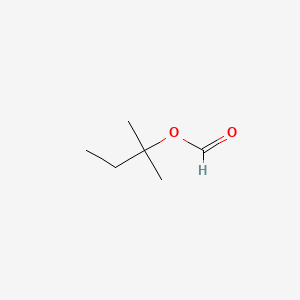
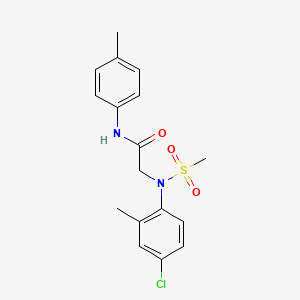
![(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene](/img/structure/B14166386.png)
![N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B14166391.png)
![2-[4-(4-Acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile](/img/structure/B14166394.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14166397.png)
![2H-1-Benzopyran-2-one, 3-[2-(4-methylphenyl)-4-thiazolyl]-](/img/structure/B14166401.png)
